molecular formula C20H20N4O2 B2972593 1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 1798661-70-7

1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2972593
CAS No.: 1798661-70-7
M. Wt: 348.406
InChI Key: MEXZYBUNGFOAAF-UHFFFAOYSA-N
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Description

1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzyloxybenzoyl group attached to a pyrrolidine ring, which is further connected to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps, including the formation of the triazole ring and the attachment of the benzyloxybenzoyl and pyrrolidine groups. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1,2,3-Triazole: A simpler triazole compound that lacks the benzyloxybenzoyl and pyrrolidine groups.

    Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms.

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms.

The uniqueness of this compound lies in its combined structural features, which may enhance its bioactivity and specificity compared to simpler triazoles or other heterocyclic compounds.

Properties

IUPAC Name

(3-phenylmethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(23-11-9-18(14-23)24-12-10-21-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10,12-13,18H,9,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXZYBUNGFOAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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